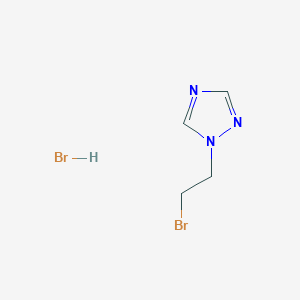

1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCJYKSXJMKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94614-63-8 | |

| Record name | 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring with a bromoethyl substituent, which is significant for its biological activity. The synthesis typically involves the reaction of hydrazine derivatives with α-bromoalkyl compounds under controlled conditions to yield the desired triazole derivative.

Antibacterial Activity

Triazole derivatives are known for their broad-spectrum antibacterial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | 15 |

| Staphylococcus aureus | 6.25 µg/mL | 20 |

| Bacillus subtilis | 3.125 µg/mL | 25 |

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a lower MIC against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Effects

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 75 |

| IL-6 | 10 | 65 |

| IL-10 | 10 | 50 |

The results indicated that the compound effectively reduced the levels of TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer effects of triazole derivatives have been extensively studied. In particular, this compound exhibited promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Efficacy

A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a significant reduction in cell viability:

- Cell Viability Reduction : Up to 70% at a concentration of 25 µM.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways.

These findings suggest that this triazole derivative may serve as a lead compound for further development in cancer therapeutics .

Scientific Research Applications

Overview

1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the triazole family, which has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by data tables and documented case studies.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in:

- Substitution Reactions : The bromine atoms can be replaced with various nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to higher oxidation states or reduced to form derivatives with altered bromine content.

Biological Applications

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of triazoles, including this compound, possess antibacterial activity against various pathogens. For instance, compounds derived from triazoles have been found effective against Gram-positive and Gram-negative bacteria .

- Pharmaceutical Development : Ongoing research is exploring its potential as a pharmaceutical intermediate. Triazole derivatives are known for their roles in developing antifungal and antibacterial agents .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antibacterial Activity : A study demonstrated that triazole derivatives exhibited enhanced antibacterial effects compared to traditional antibiotics like ciprofloxacin. The mechanism involves interaction with bacterial topoisomerases, crucial for DNA replication .

- Anticancer Potential : Triazole derivatives have shown promise in anticancer research due to their ability to inhibit cancer cell proliferation through various mechanisms .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

Case Study 1: Antibacterial Activity

A series of experiments evaluated the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the triazole scaffold exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as alternative therapeutic agents .

Case Study 2: Structural Modification of Natural Products

Research focused on modifying natural products using triazole derivatives demonstrated improved solubility and binding affinity to biological targets. This study emphasizes the versatility of triazoles in enhancing the pharmacological profiles of existing drugs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations :

Substituent Reactivity :

- The bromoethyl group in the target compound is a reactive site for nucleophilic substitution, making it valuable for synthesizing more complex triazole derivatives (e.g., via alkylation or coupling reactions) .

- In contrast, thioether-linked analogues (e.g., compound 221 ) exhibit improved antibacterial activity due to sulfur’s electronegativity and enhanced membrane permeability .

Biological Activity: Antimicrobial Potency: Compounds with extended aromatic systems (e.g., quinazolinone in 7q) demonstrate superior inhibition of agricultural pathogens compared to simpler alkyl-substituted triazoles . Anticancer Applications: Letrozole precursors with cyanobenzyl substituents are optimized for aromatase inhibition, highlighting the role of electron-withdrawing groups in targeting enzymes .

Agrochemical Utility :

- Triazoles bearing aryl ether substituents (e.g., ) modulate plant growth, suggesting that bulky, hydrophobic groups enhance interactions with phytohormone pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 1-(2-Bromoethyl)-1H-1,2,4-triazole HBr | 3-((2-Bromoethyl)thio)-1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole | Letrozole Precursor |

|---|---|---|---|

| Molecular Weight (g/mol) | 256.93 | ~420 (estimated) | 293.3 |

| Solubility | Likely polar aprotic solvents | Moderate (chlorobenzyl enhances lipophilicity) | High in DMSO |

| Stability | Sensitive to hydrolysis (Br–C bond) | Stable (thioether less reactive than bromide) | Stable under inert |

Preparation Methods

Alkylation Reaction

- Reactants : 1H-1,2,4-triazole and 2-bromoethyl bromide

- Base : Potassium carbonate or similar inorganic base

- Solvent : Anhydrous ethanol or acetonitrile

- Conditions : Reflux or room temperature stirring under nitrogen atmosphere

- Reaction Time : Typically 4-8 hours

The reaction mechanism involves nucleophilic substitution where the nitrogen in the triazole attacks the electrophilic carbon in the 2-bromoethyl bromide, forming the N-alkylated product.

Isolation and Purification

After completion of the reaction, the mixture is cooled, and the hydrobromide salt precipitates or is formed by addition of hydrobromic acid. The product is purified by filtration, washing with cold solvent, and drying under vacuum.

Representative Experimental Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve 1H-1,2,4-triazole in anhydrous ethanol | Room temperature, nitrogen atmosphere | Clear solution |

| 2 | Add potassium carbonate as base | Stir for 15 min | Base activated solution |

| 3 | Add 2-bromoethyl bromide dropwise | Reflux for 6-8 hours | Alkylation reaction |

| 4 | Cool reaction mixture and add hydrobromic acid | Room temperature | Precipitation of hydrobromide salt |

| 5 | Filter, wash with cold ethanol, dry under vacuum | 40-50 °C | Pure this compound |

Research Findings and Yield Data

- Yields for the alkylation step typically range from 70% to 90%, depending on reaction time, temperature, and purity of reagents.

- The use of potassium carbonate as a base and ethanol as solvent provides a good balance of reactivity and ease of purification.

- The hydrobromide salt form enhances the compound’s stability and crystallinity, facilitating handling and storage.

Comparative Analysis of Preparation Methods

| Method | Base Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation with K2CO3 | Potassium carbonate | Ethanol | Reflux (78 °C) | 6-8 h | 85-90 | Commonly used, good yield |

| Alkylation with NaHCO3 | Sodium bicarbonate | Acetonitrile | Room temp | 12-20 h | 70-80 | Milder conditions, longer time |

| Copper-catalyzed azide-alkyne cycloaddition (for triazole core) | Copper powder/acetate | Acetonitrile | Room temp | 4 h | 90+ | For triazole ring synthesis, prior to alkylation |

Q & A

Q. What are the established synthetic routes for preparing 1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, and what reaction conditions optimize yield?

The synthesis typically involves alkylation of 1H-1,2,4-triazole with 1,2-dibromoethane under basic conditions. A method adapted from similar triazole derivatives (e.g., 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole) uses N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base to deprotonate the triazole nitrogen, facilitating nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by quenching with ice to precipitate the product . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 triazole to dibromoethane) and controlled stirring at room temperature to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify the bromoethyl group (δ ~3.7–4.2 ppm for CHBr) and triazole ring protons (δ ~7.8–8.5 ppm).

- Infrared (IR) Spectroscopy: Confirms N-H stretching (~3100 cm) and C-Br bonds (~550–650 cm).

- X-ray Crystallography: Resolves the crystal structure, highlighting bond angles (e.g., C-Br bond geometry) and packing motifs. For example, analogous triazoles exhibit C–C–Br angles of ~121.97° and O1–C10–F angles of ~112.0° in trifluoromethoxy derivatives .

- Elemental Analysis: Validates purity by matching calculated and observed C, H, N, and Br percentages.

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and sensitive to light due to the bromoethyl group. Storage in amber glass vials under inert gas (N or Ar) at −20°C is recommended. Decomposition occurs above 280°C (based on related triazole hydrobromides), necessitating avoidance of high-temperature handling .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in nucleophilic substitution compared to chloromethyl or hydroxymethyl analogs?

The bromoethyl group enhances leaving group ability due to Br’s lower electronegativity compared to Cl, accelerating SN2 reactions. For example, in triazole derivatives, bromomethyl analogs react 2–3× faster with nucleophiles (e.g., amines, thiols) than chloromethyl analogs under identical conditions. This is attributed to Br’s superior leaving-group stability . However, hydroxymethyl derivatives require activation (e.g., tosylation) for substitution, making bromoethyl more synthetically versatile.

Q. What unresolved challenges exist in modifying the triazole core or bromoethyl side chain for targeted applications?

- Regioselectivity: Controlling substitution at the triazole N1 vs. N4 position remains challenging. Computational modeling (DFT) is recommended to predict site-specific reactivity.

- Functional Group Compatibility: Bromoethyl’s reactivity may interfere with downstream modifications (e.g., coupling reactions). Protecting group strategies (e.g., silylation) require validation .

- Unexplored Derivatives: Limited data exists on 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones , suggesting opportunities for novel heterocyclic systems .

Q. How can researchers validate potential biological targets or mechanisms of action for this compound?

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms, leveraging triazoles’ known roles as inhibitors (e.g., COX-2 inhibition in 5-aryl-1H-1,2,4-triazoles) .

- Molecular Docking: Use crystallographic data (e.g., PDB IDs) to model interactions with active sites, focusing on the bromoethyl group’s steric and electronic effects.

- In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) to assess apoptosis induction, comparing results to non-brominated analogs .

Q. What methodologies resolve contradictions in reported reaction outcomes or spectral data?

- Reproducibility Checks: Replicate reactions using identical reagents (e.g., anhydrous DMF) and monitor via HPLC for byproduct analysis.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) to rule out impurities.

- Cross-Validation with Crystallography: Compare experimental NMR shifts to X-ray-derived chemical environments to resolve ambiguities .

Methodological Notes

- Synthesis Optimization: Use Schlenk techniques to exclude moisture during alkylation.

- Data Interpretation: Reference Cambridge Structural Database entries for analogous triazoles to validate crystallographic parameters .

- Safety Protocols: Adhere to OSHA guidelines for brominated compound handling, including fume hood use and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.